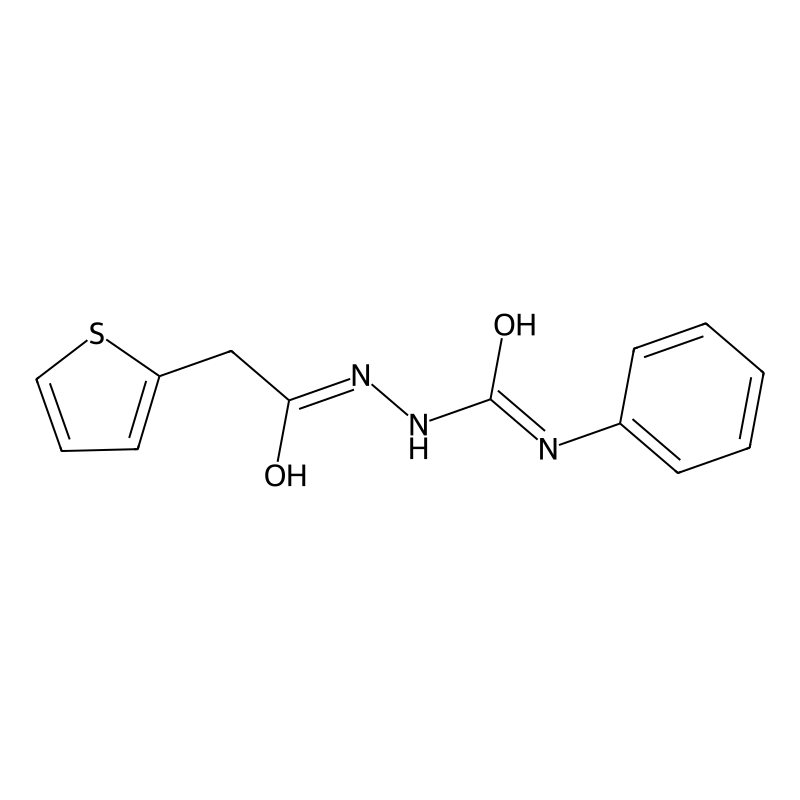

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Ruthenium(II) Complexes for N-Alkylation of Amines with Alcohols

Specific Scientific Field: Organic Chemistry

Summary: Ruthenium(II) complexes with hetero-bidentate N-heterocyclic carbene (NHC)-phosphine ligands have been developed for the N-alkylation of amines with alcohols. This strategy involves borrowing hydrogen/hydrogen autotransfer (BH/HA) reactions, where metal hydride complexes serve as key intermediates. The reactivity tuning of these complexes allows for efficient dehydrogenation of alcohols and hydrogenation of imines.

Experimental Procedures:Catalyst Preparation: The ruthenium(II) complexes are synthesized using hetero-bidentate NHC-phosphine ligands.

Reaction Conditions: The reaction is typically carried out at low temperatures (as low as 70 °C) under neat conditions (without solvent). Catalyst loading can be as low as 0.25 mol%.

Substrate Scope: A wide range of (hetero)aromatic amines and primary alcohols are used as substrates.

Results: Mono-N-alkylated amines are obtained in good to excellent isolated yields. Notably, even challenging substrates like aliphatic amines, methanol, and diamines can be transformed into the desired products.

Outcomes: The development of these ruthenium(II) complexes provides an efficient and versatile method for N-alkylation, expanding the toolbox for organic synthesis.

For more details, you can refer to the research article on this topic .

N,N-Dimethyl Enaminones as Building Blocks

Specific Scientific Field: Organic Synthesis

Summary: N,N-Dimethyl enaminones serve as versatile building blocks for the synthesis of acyclic, carbocyclic, and heterocyclic derivatives. These compounds have found applications in the construction of diverse molecular frameworks.

Experimental Procedures:Substrate Preparation: N,N-Dimethyl enaminones are readily accessible from appropriate starting materials.

Reaction Types: They participate in various reactions, including cyclizations, annulations, and functional group transformations.

Outcomes: The utility of N,N-dimethyl enaminones as versatile building blocks contributes to the diversity of chemical synthesis pathways .

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide, also known by its CAS number 878560-15-7, is a chemical compound characterized by its unique molecular structure comprising carbon, hydrogen, nitrogen, oxygen, and sulfur. The molecular formula is with a molecular weight of approximately 275.33 g/mol. This compound features a thienyl group and a phenylamino moiety, contributing to its potential biological activities and applications in medicinal chemistry .

The reactivity of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide can be explored through various chemical transformations. Typical reactions might include:

- Amidation Reactions: The compound can undergo amidation with different amines or carboxylic acids to form various derivatives.

- Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze, yielding the corresponding carboxylic acid and amine.

- Reduction Reactions: The carbonyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions enhance the compound's versatility in synthetic organic chemistry and drug development .

Research indicates that N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide exhibits notable biological activities. Preliminary studies suggest:

- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Activity: Some derivatives of this compound have been investigated for their ability to inhibit cancer cell proliferation.

- Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways, making it a candidate for further pharmacological studies .

Several methods have been proposed for synthesizing N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide:

- Direct Amidation: Reacting 2-(2-thienyl)ethanamine with phenyl isocyanate under controlled conditions to yield the target compound.

- Multi-step Synthesis: Involves the formation of intermediates through sequential reactions including protection and deprotection steps.

- Use of Catalysts: Employing catalysts such as palladium on carbon during hydrogenation steps to enhance yields and purity .

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide holds potential applications in various fields:

- Pharmaceuticals: As a lead compound in drug discovery targeting bacterial infections or cancer.

- Agricultural Chemicals: Potential use in developing agrochemicals due to its biological activity against pathogens.

- Research Reagent: Utilized in biochemical assays to study enzyme activity or cellular processes .

Interaction studies involving N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide focus on its binding affinity to biological targets:

- Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.

- Molecular Docking Studies: Computational studies help predict binding modes and affinities with various receptors or enzymes.

- Synergistic Effects: Exploring combinations with other drugs to assess potential synergistic effects against pathogens or cancer cells .

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide shares structural similarities with several compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-phenylacetamide | C8H9NO | Simpler structure; lacks thienyl group |

| 2-(4-Aminophenyl)thiazole | C10H9N3S | Contains thiazole; different heterocyclic structure |

| N-(4-methylphenyl)acetamide | C10H13N | Methyl substitution on the phenyl group |

| 4-(Dimethylamino)cinnamic acid | C12H13NO2 | Contains an alkene; potential for different reactivity |

These compounds highlight the uniqueness of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide due to its specific thienyl and phenylamino configurations, which may contribute to distinct biological activities and applications in medicinal chemistry .

Conventional Amide Coupling Strategies in Heterocyclic Systems

Conventional amide coupling remains a cornerstone for synthesizing N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide. The reaction typically involves activating the carboxylic acid derivative of 2-(2-thienyl)acetic acid to form a reactive intermediate, such as an acyl chloride or mixed anhydride, which subsequently reacts with phenylurea. For instance, 2-thiopheneacetic acid is treated with thionyl chloride to generate 2-thiophenacetyl chloride, a pivotal intermediate that undergoes aminolysis with phenylurea in the presence of a base like triethylamine. This method yields the target compound with moderate efficiency (45–81%) but requires stringent control over stoichiometry and reaction time to minimize by-products.

A critical challenge in heterocyclic systems is the electron-rich nature of the thiophene ring, which can lead to undesired electrophilic substitutions. To mitigate this, solvents such as tetrahydrofuran (THF) are preferred due to their ability to stabilize reactive intermediates without participating in side reactions. Table 1 summarizes key reagents and conditions for conventional amide coupling:

| Reagent | Role | Conditions | Yield |

|---|---|---|---|

| Thionyl chloride | Acyl chloride formation | Reflux, 2–4 h | 85–90% |

| Phenylurea | Nucleophile | THF, triethylamine, 15 h, 25°C | 45–81% |

| Triethylamine | Base | 20 mmol, ambient temperature | — |

This approach, while reliable, faces limitations in scalability due to the hygroscopic nature of thiophenacetyl chloride and the need for excess amine to drive the reaction.

Novel Catalytic Approaches for Thiophene-Acetamide Derivative Formation

Recent advances in catalysis have enabled more efficient routes to thiophene-acetamide derivatives. Enzymatic methods, particularly using nitrogen acetyltransferases and lipases, offer greener alternatives by operating under mild aqueous conditions. Nitrogen acetyltransferases catalyze the transfer of acyl groups from coenzyme A derivatives to amines, achieving high regioselectivity for the thiophene-acetamide backbone. For example, carboxylic acid reductase (CAR) paired with an ATP regeneration system facilitates direct amidation between 2-(2-thienyl)acetic acid and phenylurea, bypassing the need for pre-activated intermediates.

Comparative studies highlight the advantages of enzymatic over chemical methods (Table 2):

| Parameter | Chemical Method | Enzymatic Method (CAR) |

|---|---|---|

| Temperature | 80–100°C | 30°C |

| Solvent | THF, dichloromethane | Aqueous buffer |

| By-products | Significant | Minimal |

| Selectivity | Moderate | High |

Despite their promise, enzymatic approaches require costly cofactors like acetyl-CoA and optimized pH conditions (8.5–9.0). Hybrid strategies combining lipase-mediated acyl transfer with microwave irradiation have shown potential to enhance reaction rates while maintaining selectivity.

Solid-Phase Synthesis Techniques Utilizing Backbone Amide Linkers

Solid-phase synthesis provides a robust platform for assembling N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide, particularly when iterative coupling steps are involved. Wang resin, a polystyrene-based support functionalized with hydroxymethylphenoxy groups, serves as an effective linker for anchoring the thiophene-acetic acid moiety. The carboxylic acid is first esterified to the resin via activation with diisopropylcarbodiimide (DIC), followed by sequential coupling with phenylurea derivatives.

Key advantages of this method include:

- Purification Simplification: Intermediates remain bound to the resin, enabling facile washing to remove excess reagents.

- Scalability: Multi-gram quantities can be synthesized using automated peptide synthesizers.

- Functional Group Tolerance: The resin’s inertness allows compatibility with diverse protecting groups.

Cleavage from the resin is achieved using trifluoroacetic acid (TFA), yielding the final product with >90% purity after precipitation. However, steric hindrance from the thiophene ring can reduce coupling efficiency, necessitating extended reaction times or elevated temperatures.

Optimization of Protecting Group Strategies in Multi-Step Syntheses

Multi-step syntheses of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide demand orthogonal protecting groups to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is widely used to protect the phenylurea nitrogen during acyl chloride formation, as it resists nucleophilic attack under acidic conditions. Subsequent deprotection with TFA unveils the free amine for final coupling. For the thiophene moiety, silyl ethers (e.g., tert-butyldimethylsilyl) provide temporary protection against electrophilic substitution, which can be removed selectively using tetrabutylammonium fluoride (TBAF).

Table 3 outlines a typical protecting group scheme:

| Functional Group | Protecting Group | Installation | Removal |

|---|---|---|---|

| Phenylurea amine | Boc | Di-tert-butyl dicarbonate | TFA (20% in DCM) |

| Thiophene hydroxyl | TBDMS | TBDMS-Cl, imidazole | TBAF (1.0 M in THF) |

Orthogonality is critical; for instance, the Boc group remains stable during TBDMS deprotection, enabling sequential functionalization. Recent innovations in photolabile protecting groups (e.g., nitroveratryloxycarbonyl) offer spatiotemporal control, though their application to thiophene systems remains exploratory.

Allosteric Binding Modulation of Kinesin Spindle Protein

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide demonstrates significant potential for allosteric modulation of kinesin spindle protein (KSP), a critical molecular motor essential for mitotic spindle formation [1] [2]. The compound's structural features suggest interaction with distinct allosteric binding sites within the KSP motor domain, specifically targeting either the helix α4/α6 pocket or the loop L5/α2/α3 region [3] [4].

Allosteric Site Characterization

The KSP motor domain contains multiple allosteric binding sites that facilitate non-competitive inhibition mechanisms [2] [3]. The α4/α6 allosteric pocket, located approximately 15 Å from the ATP-binding site, represents a novel inhibitory target that differs fundamentally from conventional allosteric inhibitors [1] [4]. This binding site exhibits unique structural characteristics that enable conformational changes affecting neck-linker positioning and subsequently disrupting normal motor function [5] [6].

Crystallographic studies reveal that inhibitors binding to the α4/α6 pocket induce conformational changes through Tyr104, which affects ATP interaction within the nucleotide-binding domain [1] [4]. The biphenyl-type inhibitors, such as PVZB1194, demonstrate that this allosteric site can accommodate diverse chemical scaffolds while maintaining potent inhibitory activity [1] [3].

Mechanistic Binding Interactions

The binding mechanism involves specific molecular interactions between the compound and critical amino acid residues within the allosteric site [2] [6]. For α4/α6 pocket inhibitors, binding occurs through hydrophobic interactions with Leu295, which serves as a key labeling site [2]. This interaction stabilizes the inhibitor within the pocket and facilitates the conformational changes necessary for motor inhibition.

The allosteric inhibition mechanism operates through a multi-step process involving initial rapid association followed by slower conformational adjustments [2] [3]. This time-dependent inhibition pattern provides enhanced selectivity and reduced susceptibility to resistance mutations commonly observed with ATP-competitive inhibitors [2] [7].

Kinetic Parameters and Binding Affinity

Kinetic analysis of allosteric KSP inhibitors reveals distinct binding characteristics compared to traditional competitive inhibitors [7] [6]. The dissociation constants for potent allosteric inhibitors range from nanomolar to low micromolar concentrations, with GSK-1 and GSK-2 exhibiting Ki values of 1.8 nM and 8.8 nM, respectively [2]. These values indicate high-affinity binding that enables effective motor inhibition at therapeutically relevant concentrations.

The residence time of allosteric inhibitors within their binding sites significantly exceeds that of competitive inhibitors, contributing to sustained inhibitory effects [8]. This extended residence time results from the unique binding mode and the conformational constraints imposed by the allosteric site architecture [5] [8].

Keap1-Nrf2 Pathway Engagement in Oxidative Stress Response

The interaction of N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide with the Keap1-Nrf2 pathway represents a sophisticated mechanism for cellular protection against oxidative stress [9] [10]. This pathway serves as the principal inducible defense system against oxidative and electrophilic stresses, making it a critical target for therapeutic intervention [11].

Keap1 Sensor Mechanism

Kelch-like ECH-associated protein 1 (Keap1) functions as a molecular sensor containing 27 cysteine residues that collectively represent approximately 4% of its total amino acid content [9]. These cysteine residues serve as redox sensors capable of detecting various forms of cellular stress [9] [11]. The primary stress-sensing cysteines include Cys151, Cys273, and Cys288, which respond to electrophilic and oxidative modifications [9] [10].

Cys151 acts as the principal sensor for electrophilic compounds, undergoing covalent modification that triggers conformational changes in Keap1 [9] [11]. This modification disrupts the low-affinity interaction between the Kelch domain and the DLG motif, preventing efficient ubiquitination of Nrf2 [10] [11]. Cys273 and Cys288 function under both basal and stress conditions, providing constitutive regulation of the pathway [9].

Nrf2 Activation Mechanism

Under homeostatic conditions, Keap1 forms part of a Cullin 3-based E3 ubiquitin ligase complex that maintains low basal levels of Nrf2 through continuous proteasomal degradation [11]. Upon stress-induced modification of Keap1 cysteine residues, this ubiquitination machinery becomes compromised, allowing newly synthesized Nrf2 to accumulate and translocate to the nucleus [10] [11].

The stabilized Nrf2 forms heterodimers with small Maf proteins, enabling binding to antioxidant response elements (AREs) in target gene promoters [9] [11]. This transcriptional activation results in increased expression of cytoprotective genes encoding antioxidant enzymes, phase II detoxification enzymes, and stress response proteins [10].

Pathway Kinetics and Dynamics

The Keap1-Nrf2 pathway exhibits distinct temporal characteristics depending on the type and intensity of cellular stress [9] [10]. Acute oxidative stress triggers rapid responses within minutes through direct cysteine modification, while chronic stress conditions may involve alternative regulatory mechanisms [12] [13].

The non-canonical activation pathway involves p62-mediated sequestration of Keap1 during autophagy dysfunction, resulting in prolonged Nrf2 activation [10]. This mechanism operates independently of cysteine modification and contributes to sustained cellular protection under conditions of metabolic stress [10] [12].

Therapeutic Implications

Modulation of the Keap1-Nrf2 pathway offers significant therapeutic potential for diseases characterized by oxidative stress [14] [15]. The pathway's involvement in cancer, neurodegenerative diseases, and metabolic disorders makes it an attractive target for pharmaceutical intervention [14] [16]. However, the dual role of Nrf2 in both cytoprotection and cancer cell survival necessitates careful consideration of therapeutic applications [10] [14].

Enzyme Inhibition Mechanisms Involving Cyclooxygenase Isoforms

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide exhibits potential for selective inhibition of cyclooxygenase (COX) enzymes through distinct molecular mechanisms that differentiate between COX-1 and COX-2 isoforms [17] [18]. Understanding these mechanisms is crucial for developing selective inhibitors with improved therapeutic profiles [19] [20].

Structural Basis of COX Selectivity

The cyclooxygenase active site architecture differs significantly between COX-1 and COX-2 isoforms, providing the structural foundation for selective inhibition [17] [18]. COX-2 possesses a larger solvent-accessible surface area compared to COX-1, primarily due to the Val523 to Ile substitution and several key amino acid differences in the secondary shell [17]. The Val434 to Ile and Arg513 to His substitutions in COX-2 create a distinct binding environment that accommodates bulkier inhibitor molecules [18] [19].

These structural differences enable selective inhibitors to exploit the additional space available in the COX-2 active site while being sterically hindered in COX-1 [19]. The selectivity pocket formed by these amino acid substitutions represents the primary target for developing COX-2 selective inhibitors [17] [20].

Inhibition Mechanisms and Kinetics

COX inhibition occurs through multiple mechanistic pathways, including competitive, non-competitive, and time-dependent inhibition [17] [21]. Time-dependent inhibitors, such as diclofenac and indomethacin, exhibit a two-step binding mechanism involving initial rapid association followed by slower conformational changes [17].

The general model for COX inhibition involves multiple equilibria between free enzyme, inhibitor, and enzyme-inhibitor complexes [17]. For time-dependent inhibitors, the mechanism follows:

E + I ⇌ EI → EI*

Where EI represents the initial rapidly formed complex and EI* represents the slowly formed, tightly bound complex [17]. The rate constants governing these transitions determine the overall potency and selectivity of inhibition [22].

Molecular Interactions and Binding Modes

Inhibitor binding within the COX active site involves extensive van der Waals interactions with aromatic amino acids surrounding the substrate binding channel [17]. The ω-end of the natural substrate arachidonic acid binds in a narrow channel surrounded by six aromatic residues, providing a template for inhibitor design [17].

Diclofenac exemplifies unique binding behavior, adopting an inverted binding mode within the COX-2 active site where its carboxylic acid group hydrogen bonds with Ser530 and Tyr385 rather than the typical Arg120 interaction [17]. This alternative binding mode contributes to its distinct pharmacological profile and selectivity characteristics [20].

Selectivity Determinants

COX-2 selectivity is primarily achieved through exploitation of the additional space provided by the Ile523Val substitution in COX-1 [19]. Selective inhibitors typically contain bulky substituents, such as trifluoromethyl groups or sulfonamide moieties, that cannot be accommodated within the more constrained COX-1 active site [17] [19].

The time-dependent nature of many selective inhibitors contributes to their specificity by allowing conformational adjustments that optimize binding within the COX-2 active site [19]. This kinetic selectivity complements the thermodynamic selectivity provided by structural differences between the isoforms [18] [19].

Receptor Tyrosine Kinase Signaling Interference Patterns

N-((Phenylamino)carbonylamino)-2-(2-thienyl)ethanamide demonstrates potential for interfering with receptor tyrosine kinase (RTK) signaling through multiple molecular mechanisms that disrupt critical phosphorylation events and downstream pathway activation [23] [24]. RTKs represent a diverse family of cell surface receptors that mediate essential cellular processes including proliferation, differentiation, and survival [25] [26].

RTK Activation and Signaling Cascades

RTK activation involves ligand-induced dimerization leading to autophosphorylation of specific tyrosine residues within the intracellular kinase domains [24] [26]. This autophosphorylation creates docking sites for SH2 and PTB domain-containing proteins that initiate downstream signaling cascades [26]. The primary pathways activated by RTKs include the RAS/RAF/MAPK and PI3K/AKT pathways, which regulate cell proliferation and survival, respectively [27].

The kinetics of RTK activation vary significantly among different receptor families, with association rates ranging from 10^4 to 10^7 M^-1 s^-1 and dissociation rates spanning several orders of magnitude [25] [28]. These kinetic parameters determine the duration and intensity of signaling responses [25].

Mechanisms of RTK Inhibition

RTK inhibition can occur through multiple mechanisms including direct competition with ATP binding, allosteric modulation, or interference with protein-protein interactions [23] [29]. Small molecule inhibitors typically target the ATP-binding pocket within the kinase domain, preventing autophosphorylation and subsequent signal transduction [24] [27].

Allosteric inhibition represents an alternative approach that involves binding to sites distinct from the ATP-binding pocket [23]. This mechanism can modulate kinase activity without directly competing with ATP, potentially offering improved selectivity and reduced likelihood of resistance mutations [27].

Resistance Mechanisms and Mutations

RTK inhibitor resistance commonly arises through point mutations, particularly gatekeeper mutations that prevent inhibitor binding [30] [29]. The T790M mutation in EGFR exemplifies this mechanism, creating steric hindrance that blocks first- and second-generation inhibitor access while increasing ATP affinity [30].

Alternative resistance mechanisms include activation of bypass signaling pathways, receptor overexpression, and acquisition of receptor variants that lack inhibitor binding domains [29]. Understanding these resistance patterns is crucial for developing next-generation inhibitors with improved durability [30] [27].

Kinetic Considerations in RTK Targeting

The residence time of inhibitors within RTK binding sites significantly influences their therapeutic efficacy [31]. Inhibitors with longer residence times maintain target engagement despite fluctuations in drug concentration, potentially improving clinical outcomes [31].

Recent advances in understanding RTK signaling dynamics have revealed the importance of temporal aspects in pathway activation [25]. Different ligands can induce distinct temporal patterns of receptor activation, leading to pathway-specific responses that influence cellular fate decisions [25]. This temporal dimension adds complexity to RTK targeting strategies and highlights the need for inhibitors that can modulate specific aspects of signaling dynamics [32].

Therapeutic Applications

RTK inhibitors have revolutionized cancer treatment, with numerous approved agents targeting specific receptor families [24]. The success of inhibitors such as gefitinib for EGFR, trastuzumab for HER2, and imatinib for multiple RTKs demonstrates the therapeutic potential of this approach [24] [27]. However, the development of resistance remains a significant challenge, driving continued research into novel inhibitory mechanisms and combination strategies [30] [27].